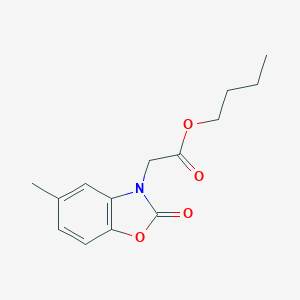
butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as BMOBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMOBA is a derivative of the benzoxazole family and has been synthesized using various methods.
科学研究应用
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not fully understood. However, studies have suggested that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate may exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibits low toxicity and does not cause any significant adverse effects on biochemical and physiological parameters in animal models. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a low inhibitory effect on human liver microsomal cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions.
实验室实验的优点和局限性
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate's low stability under acidic and basic conditions and its limited availability are some of the limitations for its use in lab experiments.
未来方向
Further research is needed to fully understand the mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate and its potential applications in various fields. Some of the future directions for butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate include investigating its potential as a fluorescent probe for detecting metal ions, studying its effects on different types of cancer cells, and exploring its potential use in photodynamic therapy.
Conclusion:
In conclusion, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a promising chemical compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high solubility make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成方法
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be synthesized through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate using these methods ranges from 50% to 80%.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI 键 |
IRHGBUIZKJMYES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
规范 SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
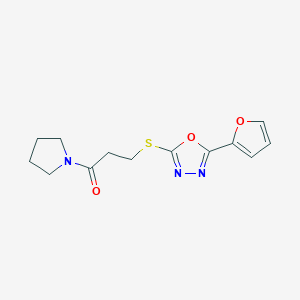
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
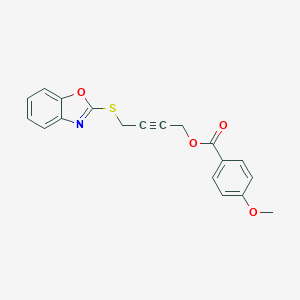

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
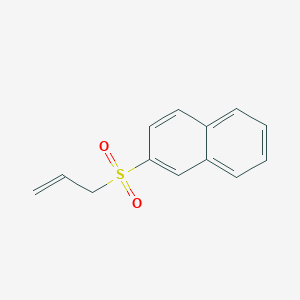
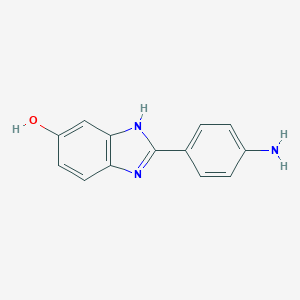
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)